molecular formula C8H9N3O2 B1306093 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 57712-59-1

1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1306093
CAS No.: 57712-59-1
M. Wt: 179.18 g/mol
InChI Key: OKKOFTSDDHQKNW-UHFFFAOYSA-N
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Description

1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Registry Number: 57712-59-1 ) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol, is characterized by its uracil core structure that is specifically functionalized with an isopropyl group at the N1 position and a nitrile group at the 5-carbon position [citation] . Also known as 5-cyano-1-isopropyluracil, it has a reported melting point of 265 °C . The presence of both the electron-withdrawing nitrile moiety and the uracil di-keto system makes this compound a versatile scaffold for the synthesis of more complex molecules, particularly in the development of nucleoside analogues and heterocyclic compounds. Its properties are critical for researchers exploring new pharmacologically active agents, and it serves as a key building block in medicinal chemistry projects. The compound is associated with various synonyms, including 5-CYANO-1-ISOPROPYLURACIL and 2,4-dioxo-1-propan-2-yl-5-pyrimidinecarbonitrile [citation] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-5(2)11-4-6(3-9)7(12)10-8(11)13/h4-5H,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOFTSDDHQKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381301
Record name 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57712-59-1
Record name 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Catalyst Screening for the Synthesis of Tetrahydropyrimidine-5-carbonitrile

Entry Catalyst Medium Time Yield (%)
1 None Ethanol 9 h Trace
2 Cesium carbonate (Cs2CO3) Ethanol 7 h 61
3 p-Toluenesulfonic acid Water 7 h 68
4 β-Cyclodextrin Water 6 h 65
5 CTAB Water 6 h 59
6 SDS Water 6 h 52
7 Choline chloride:urea ChCl:urea 2 h 80
8 Choline chloride:ZnCl2 ChCl:ZnCl2 3 h 76
9 PEG-400 PEG-400 6 h 74
10 DIPEAc DIPEAc (ionic liquid) 45 min 94
11 Dicationic ionic liquid Ionic liquid 7 h 73

Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), stirred at room temperature.

This table clearly shows that DIPEAc provides the highest yield (94%) in the shortest time (45 minutes) under mild, solvent-free conditions, highlighting its superiority as a green catalyst for this synthesis.

General Synthetic Procedure

  • Catalyst Preparation: DIPEAc is prepared by stirring equimolar amounts of N,N-diisopropylethylamine and acetic acid at 0–10 °C for 20 minutes, yielding a viscous ionic liquid catalyst.
  • Reaction Setup: The aldehyde, ethyl cyanoacetate, and thiourea are mixed in the DIPEAc catalyst medium at room temperature.
  • Reaction Monitoring: The reaction typically completes within 45 minutes, monitored by thin-layer chromatography (TLC).
  • Product Isolation: The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, dried, and purified by crystallization from ethanol.

Substrate Scope and Functional Group Tolerance

The method tolerates a wide variety of aldehydes with different substituents, including:

  • Electron-donating groups (e.g., methyl, methoxy)
  • Electron-withdrawing groups (e.g., nitro, cyano)
  • Halogens (Cl, F, Br)
  • Hydroxyl groups
  • Sterically hindered di- and tri-substituted aromatic aldehydes
  • Heteroaryl and aliphatic aldehydes

Yields remain consistently high across these substrates, demonstrating the robustness and versatility of the method.

Characterization and Confirmation of Structure

The synthesized compounds are characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic singlets for the pyrimidine NH protons around 11.7 and 8.9 ppm, aromatic protons between 7.5–7.8 ppm; ^13C NMR confirms carbonyl and nitrile carbons at expected chemical shifts.
  • Infrared Spectroscopy (IR): Key absorptions include CN stretching (~2220 cm^-1), C=O stretching (~1630 cm^-1), and N–H stretching (~3145 cm^-1).
  • Mass Spectrometry (LCMS): Molecular ion peaks correspond to the expected molecular weights, confirming the molecular formula.
  • Elemental Analysis: Matches calculated values for C, H, N, and S content.

Advantages and Environmental Considerations

  • The use of DIPEAc as both catalyst and solvent eliminates the need for volatile organic solvents.
  • The reaction proceeds at room temperature, reducing energy consumption.
  • Catalyst recyclability is demonstrated with minimal loss of activity over multiple cycles.
  • The method provides high yields with short reaction times and simple workup, making it economically and environmentally favorable.

Summary Table: Key Parameters of the DIPEAc-Catalyzed Synthesis

Parameter Details
Catalyst Diisopropylethylammonium acetate (DIPEAc)
Reaction temperature Room temperature (~25 °C)
Reaction time 45 minutes
Solvent Solvent-free (DIPEAc acts as solvent)
Substrate ratio Aldehyde:ethyl cyanoacetate:thiourea = 1:1:1.07
Yield range 80–94% depending on substrate
Catalyst recyclability Up to 5 cycles with >78% yield

Chemical Reactions Analysis

1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₉N₃O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 57712-59-1
  • IUPAC Name : 2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Antiviral Properties

The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. Preliminary studies suggest that derivatives may exhibit antiviral effects against various viruses, making them candidates for further investigation in antiviral drug development .

Cardiovascular Applications

Some studies have highlighted the potential of related compounds in managing cardiovascular diseases by influencing lipid metabolism and reducing cholesterol levels. This is particularly relevant given the compound's ability to interact with thyroid hormone receptors, which play a critical role in lipid regulation .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibited potent anticancer activity against human breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Cardiovascular Safety Profile

In preclinical trials assessing the cardiovascular safety profile of related compounds, researchers found that administration of these derivatives did not adversely affect heart function in animal models. This finding supports their potential use in managing conditions such as hyperlipidemia without significant side effects on cardiac health .

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: N1 vs. N3 Substitution: The position of benzyl substitution (N1 in 57712-62-6 vs. N3 in 175203-47-1) alters electronic and steric properties. N3-benzyl derivatives may exhibit improved target selectivity in kinase inhibition . Thioxo vs.

Biological Activity: Pyrimidine derivatives with aryl/heteroaryl substituents (e.g., benzyl, pyrazole) demonstrate antitumor activity in assays like the sulforhodamine B (SRB) cytotoxicity test . The aminoethyl derivative (2044714-04-5) shows improved solubility, a critical factor for in vivo efficacy .

Synthetic Routes :

  • Thiation and hydrolysis reactions are common modifications for pyrimidine derivatives, enabling diversification of the core structure .
  • Electrophilic substitution at C6 (e.g., cyclopropyl in 1780214-17-6) is achieved via carbon electrophiles, while nitrogen nucleophiles target N1/N3 positions .

Biological Activity

1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (commonly referred to as "compound X") is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O2C_8H_9N_3O_2 with a molecular weight of approximately 165.17 g/mol. Its structure includes two carbonyl groups and a cyano group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
  • Antifungal Properties : Some derivatives have demonstrated antifungal activity against Candida species and other pathogenic fungi.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. For example:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that certain pyrimidine derivatives can induce apoptosis and inhibit cell proliferation.
  • Mechanisms of Action : The proposed mechanisms include the inhibition of topoisomerases and modulation of cell cycle progression.

Anti-inflammatory Effects

Certain studies suggest that pyrimidine derivatives can exert anti-inflammatory effects:

  • Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines in various models of inflammation.

Table 1: Summary of Biological Activities

Activity TypeEvidence SummaryReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 and HT-29 cells
Anti-inflammatoryReduces cytokine levels in inflammatory models

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with key biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis pathways.
  • DNA Interaction : Compounds with similar structures often intercalate into DNA or bind to DNA-associated proteins.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

A robust synthesis requires selecting appropriate starting materials and reaction conditions. For example, alkylation of pyrimidine precursors with isopropyl halides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base can introduce the isopropyl group. Evidence from analogous syntheses shows that optimizing reaction time (e.g., 12 hours at room temperature) and stoichiometric ratios (1:1 molar ratio of precursor to alkylating agent) improves yield . Ultrasonic irradiation has also been employed to enhance reaction efficiency, reducing synthesis time while maintaining high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Multinuclear NMR (¹H, ¹³C) and FTIR are essential. The ¹H NMR spectrum typically reveals resonances for the NH proton (δ ~13.5 ppm) and isopropyl methyl groups (δ ~0.9–2.1 ppm). ¹³C NMR confirms the carbonyl (C=O, δ ~160–175 ppm) and nitrile (CN, δ ~115 ppm) functionalities . FTIR bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) further validate the structure. Single-crystal X-ray diffraction is recommended for absolute conformation determination, as demonstrated for structurally similar pyrimidines .

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include solvent choice, temperature, and catalysis. For instance, using DMF as a solvent facilitates nucleophilic substitution reactions, while ultrasonic irradiation accelerates kinetics by enhancing mass transfer . Monitoring reaction progress via TLC or HPLC ensures termination at maximal yield. Post-synthesis purification via recrystallization (e.g., from ethanol/water mixtures) or column chromatography removes byproducts, as shown in protocols achieving >95% purity .

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